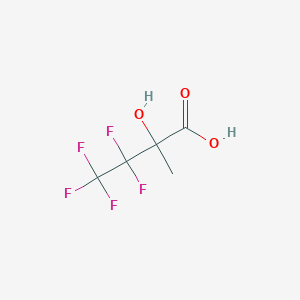
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid is a fluorinated organic compound with the molecular formula C6H7F5O3. This compound is characterized by the presence of five fluorine atoms, a hydroxyl group, and a methyl group attached to a butyric acid backbone. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid typically involves the fluorination of suitable precursors. One common method is the reaction of 2-hydroxy-2-methylbutyric acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, electrochemical fluorination (ECF) is a technique that can be employed to introduce fluorine atoms into organic molecules. This method involves the use of an electrolytic cell where the precursor compound is subjected to fluorination in the presence of a suitable electrolyte.
化学反応の分析
Types of Reactions
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,3,4,4,4-pentafluoro-2-oxobutyric acid.
Reduction: Formation of 3,3,4,4,4-pentafluoro-2-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid: Similar structure but with a phenyl group instead of a methyl group.
3-Hydroxy-2-methylbutanoic acid: Lacks the fluorine atoms, making it less chemically stable and less hydrophobic.
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)-: Contains fewer fluorine atoms and a different backbone structure.
Uniqueness
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to metabolic degradation. These properties make it particularly valuable in applications requiring robust and durable compounds.
特性
分子式 |
C5H5F5O3 |
|---|---|
分子量 |
208.08 g/mol |
IUPAC名 |
3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H5F5O3/c1-3(13,2(11)12)4(6,7)5(8,9)10/h13H,1H3,(H,11,12) |
InChIキー |
CUAMIJMGTAEUHX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)(C(C(F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
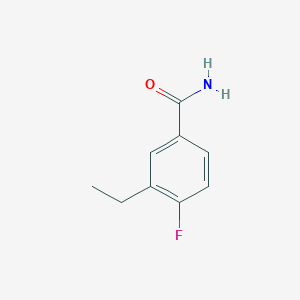


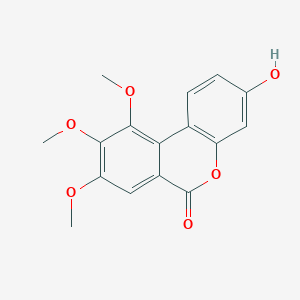
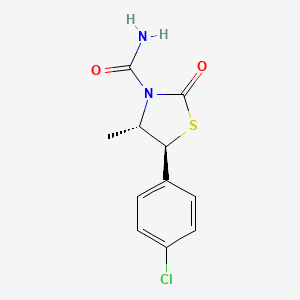
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)



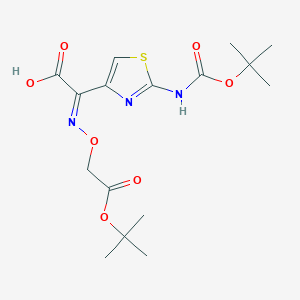
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
